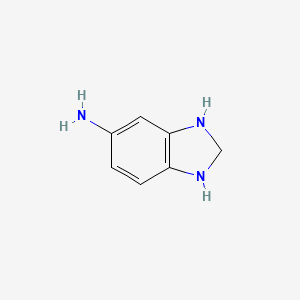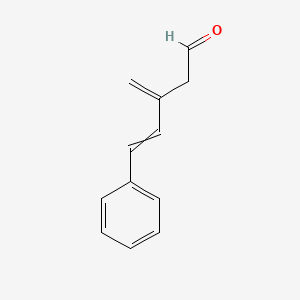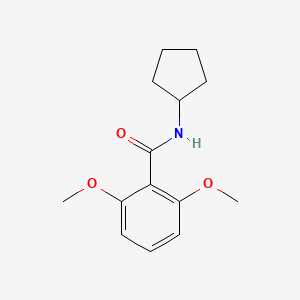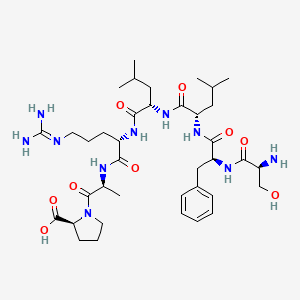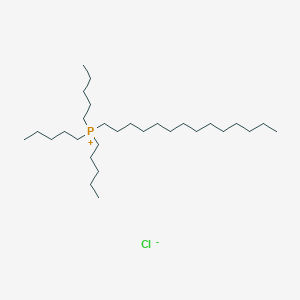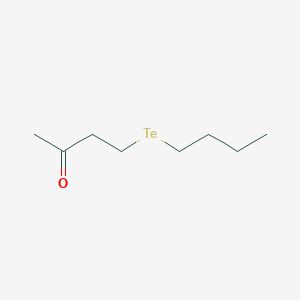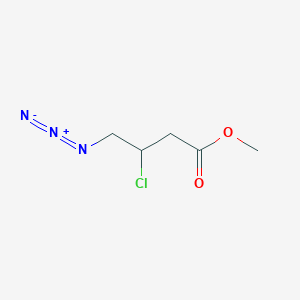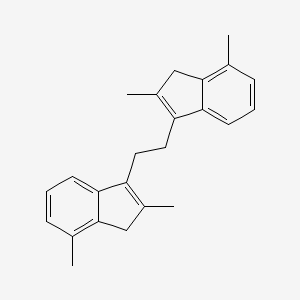
3,3'-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two indene units connected by an ethane-1,2-diyl bridge, with methyl groups at the 2 and 7 positions of each indene unit.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethyl-1H-indene.
Formation of the Ethane-1,2-diyl Bridge: The two indene units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction, often using a suitable catalyst and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and reaction time to maximize the yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen or alkyl groups.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A compound with a similar structure but different functional groups and properties.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar ethane-1,2-diyl bridge but different ring systems.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is unique due to its specific indene structure and the presence of methyl groups at the 2 and 7 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
161138-51-8 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[2-(2,4-dimethyl-3H-inden-1-yl)ethyl]-2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-7-5-9-21-19(17(3)13-23(15)21)11-12-20-18(4)14-24-16(2)8-6-10-22(20)24/h5-10H,11-14H2,1-4H3 |
InChI Key |
UQHOKNGETXAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2C1)C)CCC3=C(CC4=C(C=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


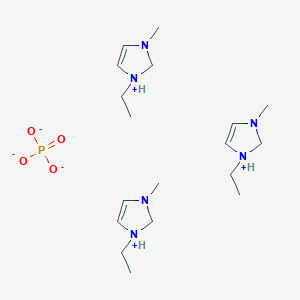
![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
